Levofloxacin acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levofloxacin acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C24H28FN3O10 and a molecular weight of 537.49 g/mol . It is a derivative of levofloxacin, a fluoroquinolone antibiotic, and is primarily used in proteomics research . This compound is known for its role in drug metabolism and pharmacokinetics studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin acyl-beta-D-glucuronide typically involves the conjugation of levofloxacin with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to levofloxacin . The reaction conditions often include an aqueous medium and a controlled pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Levofloxacin acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur at the acyl group, where different substituents can replace the original group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in an acidic or basic medium.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions include levofloxacin, glucuronic acid, and various oxidized or substituted derivatives of levofloxacin .
Scientific Research Applications
Levofloxacin acyl-beta-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Used to study the metabolism and excretion of levofloxacin in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and the role of glucuronidation in drug clearance.
Toxicology: Used in toxicological studies to assess the potential toxicity of levofloxacin metabolites.
Mechanism of Action
Levofloxacin acyl-beta-D-glucuronide exerts its effects primarily through its parent compound, levofloxacin. Levofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria . The glucuronide conjugate itself is generally inactive but plays a crucial role in the detoxification and excretion of levofloxacin .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin acyl-beta-D-glucuronide: Another glucuronide conjugate of a fluoroquinolone antibiotic.
Ciprofloxacin acyl-beta-D-glucuronide: A glucuronide conjugate of ciprofloxacin, another fluoroquinolone antibiotic.
Uniqueness
Levofloxacin acyl-beta-D-glucuronide is unique due to its specific structure and the presence of a fluorine atom, which enhances its stability and activity compared to other fluoroquinolone glucuronides . Additionally, its stereochemistry plays a crucial role in its biological activity and pharmacokinetics .
Properties
IUPAC Name |
6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7,10,12,17-19,21,24,30-32H,3-6,8-9H2,1-2H3,(H,33,34)/t10-,12?,17?,18?,19?,21?,24?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTTVQUWSVIRFE-DTKWDHMGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.